molecular formula C22H27N3O4 B14937424 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14937424
M. Wt: 397.5 g/mol
InChI Key: HJQDSVVBBJZSFL-UHFFFAOYSA-N
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Description

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, an isoindole core, and a cycloheptyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, the introduction of the cycloheptyl group, and the attachment of the acetylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-acetylpiperazin-1-yl)carbonyl]benzoic acid
  • 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-methylaniline
  • 5-[(4-acetylpiperazin-1-yl)carbonyl]-1,2-dihydropyridin-2-one

Uniqueness

Compared to similar compounds, 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-cycloheptyl-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. Its cycloheptyl group and isoindole core are particularly noteworthy, potentially offering advantages in terms of stability, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

5-(4-acetylpiperazine-1-carbonyl)-2-cycloheptylisoindole-1,3-dione

InChI

InChI=1S/C22H27N3O4/c1-15(26)23-10-12-24(13-11-23)20(27)16-8-9-18-19(14-16)22(29)25(21(18)28)17-6-4-2-3-5-7-17/h8-9,14,17H,2-7,10-13H2,1H3

InChI Key

HJQDSVVBBJZSFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCCC4

Origin of Product

United States

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